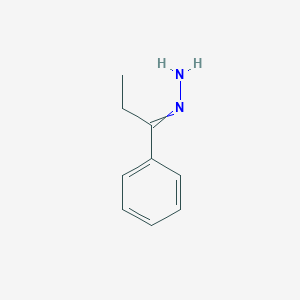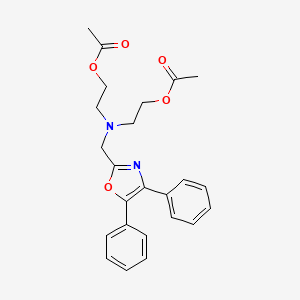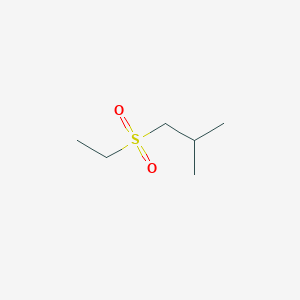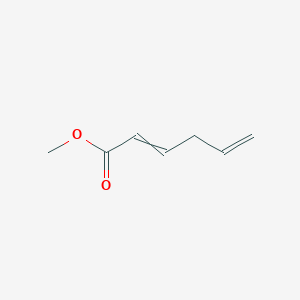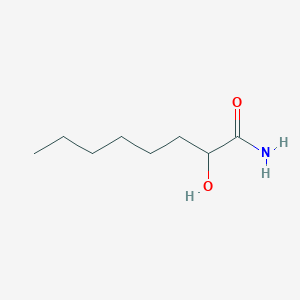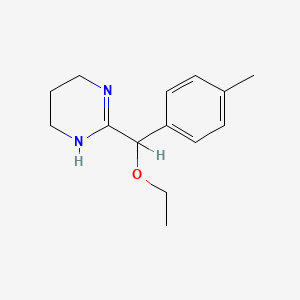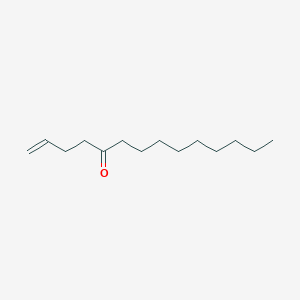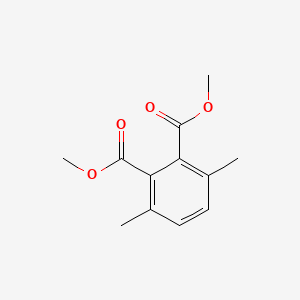![molecular formula C10H18O2 B14677142 Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- CAS No. 32751-73-8](/img/structure/B14677142.png)
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-, also known as a specific stereoisomer of camphorquinone, is a bicyclic organic compound. It is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with two hydroxyl groups at positions 2 and 5, and three methyl groups at positions 1 and 7. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- typically involves the reduction of camphorquinone. One common method is the catalytic hydrogenation of camphorquinone using a palladium catalyst under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The reduction process selectively produces the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Formation of camphor or camphor derivatives.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action
Properties
CAS No. |
32751-73-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10-/m0/s1 |
InChI Key |
HLVIHBJQDKVEAL-ODHVRURNSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H](C1(C)C)C[C@@H]2O)O |
Canonical SMILES |
CC1(C2CC(C1(CC2O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


